6-Amino-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-trien-11-one
Description
6-Amino-1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4(12),5,7-trien-11-one (CAS: 1207048-34-7) is a tricyclic compound featuring a fused pyrroloquinolinone core. Its molecular formula is C₁₁H₁₁NO (MW: 173.21 g/mol), with an amino group at position 6 and a ketone at position 11 . The structure is defined by a bicyclic system fused to a nitrogen-containing ring, as confirmed by its SMILES (O=C1CCc2cccc3c2N1CC3) and InChIKey (XRJLAOUDSILTFT-UHFFFAOYSA-N) .
Properties
IUPAC Name |
6-amino-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c12-9-5-7-1-2-10(14)13-4-3-8(6-9)11(7)13/h5-6H,1-4,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEAUIBSPZKQDTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-trien-11-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the tricyclic structure .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound is generally produced in research laboratories. The process involves precise control of reaction parameters to ensure high purity and yield. Cold-chain transportation is often required to maintain the stability of the compound during storage and shipment .
Chemical Reactions Analysis
Types of Reactions
6-Amino-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-trien-11-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the ketone group, leading to the formation of alcohol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature and solvent choice, are critical for achieving the desired products .
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different research applications .
Scientific Research Applications
6-Amino-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-trien-11-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-Amino-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-trien-11-one involves its interaction with specific molecular targets. The amino group and ketone functional group play crucial roles in these interactions, potentially affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural uniqueness of this compound is best contextualized by comparing it to analogs with variations in functional groups, substituent positions, or core modifications. Below is a detailed analysis:
Functional Group Variants
- Key Differences: The carboxylic acid derivative (CAS: 1017487-10-3) exhibits higher molecular weight and acidity due to the -COOH group, making it more water-soluble than the amino variant . The positional isomer (CAS: 16078-37-8) demonstrates how ketone placement (C2 vs.
Substituent-Modified Derivatives
- Key Insights :
- The sulfonyl derivative (CAS: 898436-38-9) introduces a sulfonamide-like moiety, a common pharmacophore in drug design, suggesting possible antimicrobial or enzyme-inhibitory properties .
- Methoxymethyl or o-tolyl substituents (e.g., CAS: 110914-71-1) modify electron density and steric effects, impacting binding affinity in receptor-ligand interactions .
Core Structural Analogs
- Pyroquilon (C₁₁H₁₁NO): Despite sharing the same molecular formula and IUPAC name as the target compound, Pyroquilon is often classified separately due to its historical use as a fungicide . This highlights the compound’s versatility in applications beyond basic research.
Photochemical Precursors :
- Compounds like 3,6-difluoro-10,11-benzopentacyclo[6.4.0.0.0]dodeca-4,10-diene (CAS: -) and anthracene-based photochromic systems suggest that tricyclic frameworks similar to the target compound can be synthesized via photochemical cycloadditions or diene reactions.
Biological Activity
Chemical Identity and Structure
6-Amino-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-trien-11-one is a complex organic compound with the molecular formula and a molecular weight of 188.23 g/mol. Its unique tricyclic structure makes it a candidate for various biological and medicinal applications .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclization of appropriate precursors under controlled conditions. Specific catalysts and solvents are often required to facilitate the formation of the tricyclic structure.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets due to the presence of an amino group and a ketone functional group. These interactions may influence various biochemical pathways, although detailed studies are required to elucidate the exact mechanisms involved .
Pharmacological Potential
Research indicates that compounds with similar structures exhibit various pharmacological activities, including:
- Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Properties : The compound may exhibit activity against certain bacterial strains.
- Neuroprotective Effects : Potential applications in neurodegenerative diseases have been suggested based on structural analogs.
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds, providing insights into potential applications:
- Anticancer Studies : A study demonstrated that similar tricyclic compounds could inhibit tumor growth in vitro and in vivo models, suggesting that this compound might share similar properties.
- Antimicrobial Activity : Research on related azatricyclo compounds has revealed significant antibacterial activity against Gram-positive bacteria, indicating a potential for further exploration in this area.
- Neuroprotective Studies : Some derivatives were tested for neuroprotective effects in animal models of Alzheimer’s disease, showing promise in reducing amyloid plaque formation.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Notable Biological Activity |
|---|---|---|
| 8-Amino-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one | C11H14N | Anticancer properties |
| 2-Oxo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-triene-6-sulfonyl chloride | C11H10ClN2O2S | Antimicrobial activity |
Uniqueness and Versatility
The unique tricyclic structure of this compound provides a versatile platform for chemical modifications and biological studies. Its potential as a pharmaceutical intermediate or active ingredient is under investigation in various research settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
